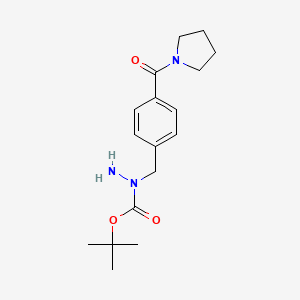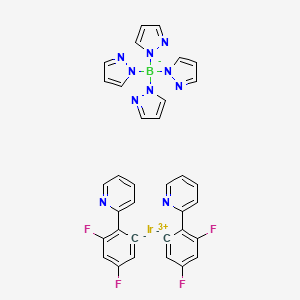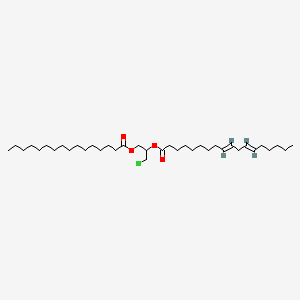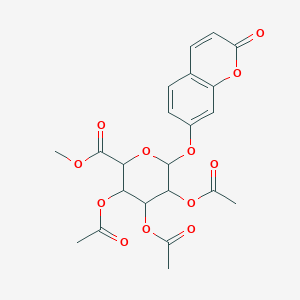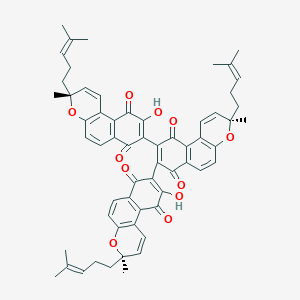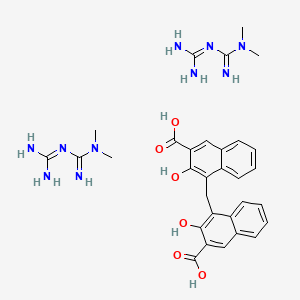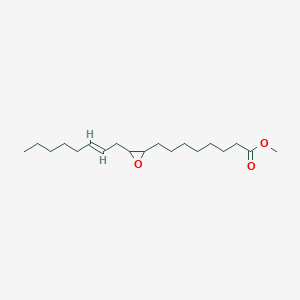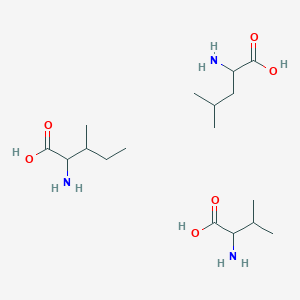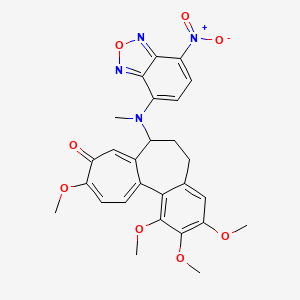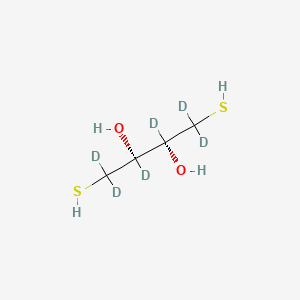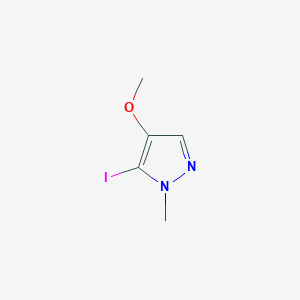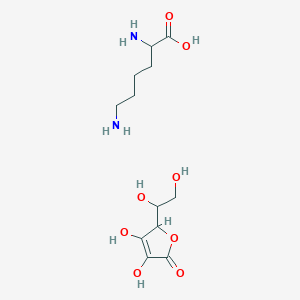
2,6-diaminohexanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-diaminohexanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one is a complex organic compound with the molecular formula C12H22N2O8 . This compound is notable for its unique structure, which includes both amino acid and furanone components. It is used in various scientific and industrial applications due to its diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diaminohexanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Amino Acid Component: This can be achieved through the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Formation of the Furanone Component: This can be synthesized through the oxidation of a suitable precursor, such as a dihydroxy alcohol, using oxidizing agents like potassium permanganate or chromium trioxide.
Coupling of the Components: The final step involves coupling the amino acid and furanone components under specific conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Biocatalysis: Using enzymes to catalyze specific steps in the synthesis can enhance selectivity and reduce the need for harsh chemicals.
化学反应分析
Types of Reactions
2,6-diaminohexanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one undergoes various chemical reactions, including:
Oxidation: The furanone component can be oxidized to form carboxylic acids.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, thiolates.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Primary amines.
Substitution Products: Ethers, thioethers.
科学研究应用
2,6-diaminohexanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,6-diaminohexanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Metabolic pathways, signal transduction pathways.
相似化合物的比较
Similar Compounds
2-aminohexanoic acid: Similar amino acid structure but lacks the furanone component.
2,3-dihydroxy-2H-furan-5-one: Similar furanone structure but lacks the amino acid component.
Uniqueness
2,6-diaminohexanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one is unique due to its combination of amino acid and furanone structures, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2,6-diaminohexanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.C6H8O6/c7-4-2-1-3-5(8)6(9)10;7-1-2(8)5-3(9)4(10)6(11)12-5/h5H,1-4,7-8H2,(H,9,10);2,5,7-10H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNXLUIFXPXQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.C(C(C1C(=C(C(=O)O1)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
